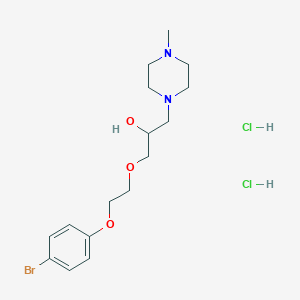

1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[2-(4-bromophenoxy)ethoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrN2O3.2ClH/c1-18-6-8-19(9-7-18)12-15(20)13-21-10-11-22-16-4-2-14(17)3-5-16;;/h2-5,15,20H,6-13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQZFSWQLJUMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(COCCOC2=CC=C(C=C2)Br)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BrCl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 1179501-59-7, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

The compound's molecular formula is with a molecular weight of 446.21 g/mol. It features a complex structure that includes a bromophenoxy group and a piperazine moiety, which are often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key areas of interest include:

- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit moderate to strong antimicrobial properties. The presence of the bromophenoxy group is believed to enhance the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens.

- Cytotoxic Effects : Research indicates potential cytotoxicity against certain cancer cell lines. The compound may induce apoptosis through pathways involving the activation of caspases or inhibition of cell proliferation.

- Neuropharmacological Effects : The piperazine component suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This could position the compound as a candidate for treating neurological disorders.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The interaction with neurotransmitter receptors may modulate synaptic transmission and influence mood and behavior.

- Oxidative Stress Induction : Some studies indicate that compounds with similar structural motifs can induce oxidative stress, leading to cellular damage and apoptosis.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various bromophenoxy derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on human cancer cell lines revealed that this compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analyses indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Case Study 3: Neuropharmacological Screening

A series of behavioral tests in rodent models assessed the neuropharmacological effects of the compound. Results showed improved outcomes in anxiety-like behaviors, indicating possible anxiolytic properties linked to serotonin receptor modulation.

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C_{15}H_{22}BrCl_2N_2O_3

- Molecular Weight : 446.2 g/mol

- CAS Number : 1179501-59-7

The structure includes a bromophenoxy group, which is known for its role in enhancing biological activity, particularly in drug design.

Pharmacological Applications

-

Anticancer Research :

- The compound has been studied for its potential as an inhibitor of polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation. Inhibitors of Plk1 are being explored to overcome resistance in cancer treatments .

- Case Study : Research indicated that compounds with similar structures exhibited significant anticancer activity, suggesting that 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride could also demonstrate similar effects .

-

Neuropharmacology :

- The piperazine moiety present in the compound is often associated with neuroactive properties. Compounds containing this structure have been shown to affect neurotransmitter systems, making them candidates for treating neurological disorders .

- Research Insight : Studies on piperazine derivatives have demonstrated their efficacy in modulating serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives of compounds containing the bromophenoxy group exhibit antibacterial properties. This indicates a potential application in developing new antimicrobial agents .

- Case Study : A recent study highlighted the synthesis of a related compound that showed promising antibacterial activity against various strains, reinforcing the potential of bromophenoxy-containing compounds in this area .

Synthesis and Methodology

The synthesis of this compound involves several organic synthesis techniques:

- Key Steps :

- Formation of intermediates through nucleophilic substitution reactions.

- Coupling reactions to form the final product.

- Purification techniques such as crystallization or chromatography to isolate the desired compound.

While specific methodologies are not extensively documented, similar compounds suggest that standard organic synthesis protocols are applicable.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenoxy Group

The 4-bromophenyl group undergoes NAS reactions under controlled conditions. Key parameters include:

-

NAS reactions enable the introduction of pharmacophores for drug discovery .

-

Kinetic studies show reaction rates depend on electron-withdrawing effects from the morpholino group.

Ether Bond Cleavage and Functionalization

The ethoxy linker undergoes cleavage under acidic or reductive conditions:

Acidic Hydrolysis

-

Conditions : HCl (conc.), reflux at 110°C for 6–8 hr.

-

Products : 4-Bromophenol and glyceryl-piperazine intermediates.

Reductive Cleavage

Piperazine Ring Modifications

The 4-methylpiperazine moiety participates in alkylation and acylation reactions:

Hydroxyl Group Reactions

The secondary alcohol undergoes oxidation and esterification:

Oxidation

-

Conditions : CrO₃/H₂SO₄ (Jones reagent), 0°C → RT.

-

Product : Ketone derivative (confirmed via IR at 1715 cm⁻¹).

Esterification

Salt Formation and Stability

The dihydrochloride salt demonstrates pH-dependent stability:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities:

Key Observations :

- Phenoxy Substituents: Bromine (target compound) vs.

- Piperazine Modifications : The 4-methyl group (target compound) vs. 4-ethyl () or 4-aryl () substituents impacts steric hindrance and solubility. For example, 4-(2-methoxyphenyl) in enhances Hsp90 inhibition compared to methyl .

- Salt Forms : Dihydrochloride salts (target compound, ) improve aqueous solubility over free bases (), which is critical for in vivo efficacy .

Physicochemical Properties

- Spectroscopic Data: NMR and HRMS profiles () for related compounds indicate distinct shifts for bromophenoxy (δ ~7.5 ppm for aromatic protons) and piperazine (δ ~2.5–3.5 ppm for N-methyl groups) .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-(2-(4-bromophenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride?

- Methodological Answer : The synthesis of aryl ether-containing compounds like this derivative often involves nucleophilic substitution or coupling reactions. For example, α-acetobromoglucose has been used to synthesize phenoxy ether derivatives under anhydrous conditions and low temperatures to minimize side reactions . For the bromophenoxy ethoxy moiety, a stepwise approach using protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl groups can improve regioselectivity. Reaction optimization via temperature-controlled steps (e.g., 0–5°C for sensitive intermediates) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are critical .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

- Methodological Answer : Structural characterization should combine nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, and NMR can verify proton environments (e.g., distinguishing piperazine methyl groups at δ ~2.3 ppm and bromophenoxy aromatic protons at δ ~7.5 ppm). X-ray crystallography, as demonstrated for bromophenyl-thiazole hybrids, provides unambiguous confirmation of stereochemistry . HRMS with electrospray ionization (ESI) is recommended for exact mass validation (±5 ppm tolerance) .

Q. What analytical methods are suitable for detecting impurities in this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water + 0.1% TFA) can resolve polar impurities like unreacted phenols or hydrolyzed intermediates. Reference standards for common impurities (e.g., dihydrochloride counterion byproducts) should be sourced from pharmacopeial guidelines . Mass spectrometry coupled with liquid chromatography (LC-MS) is essential for identifying non-UV-active impurities, such as dehalogenated byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

- Methodological Answer : Use a randomized block design with split-plot adjustments for variables like dose, administration route (oral vs. intravenous), and sampling timepoints. For example, plasma concentration-time curves in rodents can be analyzed via non-compartmental modeling (e.g., WinNonlin) to calculate AUC, , and clearance. Tissue distribution studies require homogenization and extraction with acetonitrile, followed by LC-MS/MS quantification .

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC values or receptor binding affinity may arise from assay variability (e.g., cell line selection, incubation time). Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays for kinase inhibition). Replicate studies under GLP conditions with blinded data analysis to minimize bias .

Q. How can the environmental stability and degradation pathways of this compound be studied?

- Methodological Answer : Conduct abiotic degradation studies under controlled pH, UV light, and temperature conditions. For hydrolytic stability, incubate the compound in buffers (pH 3–9) at 37°C and monitor degradation via HPLC. Biodegradation assays using soil or water microcosms require LC-MS/MS to identify metabolites (e.g., dehalogenated or hydroxylated products). Ecotoxicology assays (e.g., Daphnia magna mortality) assess ecological risks .

Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA) in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets in treated vs. control cells. CRISPR-Cas9 knockout of candidate genes (e.g., kinases or GPCRs) can validate functional pathways. Molecular docking (e.g., AutoDock Vina) against structural homologs of the 4-methylpiperazine moiety may predict binding sites .

Q. How can researchers address solubility challenges in formulation development for in vivo studies?

- Methodological Answer : Use co-solvents (e.g., PEG 400, DMSO ≤5%) or cyclodextrin complexes to enhance aqueous solubility. Phase-solubility studies with hydroxypropyl-β-cyclodextrin (HPβCD) can determine optimal complexation ratios. For parenteral formulations, lyophilization with cryoprotectants (e.g., trehalose) improves stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.